(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Description
This compound is a steroidal bile acid derivative featuring a cyclopenta[a]phenanthrene core modified with an ethylidene group (E-configuration) at position 6, a 3-hydroxy group, a 7-oxo moiety, and a benzyl ester at the C17 side chain. Its structure is characterized by the rigid tetracyclic steroidal framework, which is critical for interactions with biological targets such as nuclear receptors or enzymes .
Properties
IUPAC Name |
benzyl (4R)-4-[(3R,5R,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46O4/c1-5-24-28-19-23(34)15-17-33(28,4)27-16-18-32(3)25(12-13-26(32)30(27)31(24)36)21(2)11-14-29(35)37-20-22-9-7-6-8-10-22/h5-10,21,23,25-28,30,34H,11-20H2,1-4H3/b24-5+/t21-,23-,25-,26+,27+,28+,30+,32-,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCADEBSFFPQJB-WYPOTTRMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC5=CC=CC=C5)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as Cholan-24-oic acid,6-ethylidene-3-hydroxy-7-oxo-,phenylmethyl ester, (3alpha,5beta)-, is the farnesoid X nuclear receptor . This receptor plays a crucial role in regulating bile acid levels in the liver and systemic circulation.
Mode of Action
The compound acts as a potent activator of the farnesoid X nuclear receptor. By binding to this receptor, it influences the transcription of genes involved in bile acid synthesis and transport.
Biochemical Pathways
The activation of the farnesoid X nuclear receptor leads to a decrease in the synthesis and secretion of bile acids, thereby reducing liver fat and fibrosis. This is achieved through the downregulation of the CYP7A1 gene, which encodes the rate-limiting enzyme in bile acid synthesis.
Pharmacokinetics
Bile acids are typically absorbed in the intestine, distributed via the systemic circulation, metabolized in the liver, and excreted in the bile.
Result of Action
The activation of the farnesoid X nuclear receptor by this compound results in a reduction of liver fat and fibrosis. This makes it a potential therapeutic agent for conditions such as non-alcoholic fatty liver disease and primary biliary cholangitis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other bile acids can affect its binding affinity for the farnesoid X nuclear receptor. Additionally, factors such as diet, gut microbiota, and liver function can influence its absorption, distribution, metabolism, and excretion.
Biological Activity
(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a compound derived from cyclopenta[a]phenanthrene structures. This article explores its biological activities based on various studies and findings.
Chemical Structure and Properties
The compound features a complex cyclopenta[a]phenanthrene core modified by a benzyl group and a pentanoate moiety. Its structural complexity suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds related to cyclopenta[a]phenanthrenes exhibit a range of biological activities including:
- Antioxidant Activity : The compound has shown significant antioxidant properties in various assays.
- Neuroprotective Effects : It may influence neurodegenerative pathways by modulating neurotransmitter levels.
- Mutagenicity : Some derivatives have been evaluated for mutagenic potential.
Antioxidant Activity
In vitro studies have demonstrated that derivatives of cyclopenta[a]phenanthrenes possess strong antioxidant activity. For instance, one study reported that a related phenanthrene derivative exhibited significantly higher antioxidant activity compared to standard antioxidants in DPPH and reducing power assays .
| Assay Type | Compound Activity | Control Activity |
|---|---|---|
| DPPH | High | Standard |
| Reducing Power | High | Standard |
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of phenanthrene derivatives. In silico studies indicated that the compound interacts favorably with key proteins involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibitory activity against AChE suggests potential benefits in Alzheimer’s disease management.
- GABA and AMPA Receptors : The compound showed promising interactions with GABA receptors and AMPA receptors, crucial for maintaining neurotransmitter balance in the brain .
Mutagenicity Studies
Preliminary evaluations have assessed the mutagenic activity of similar cyclopenta[a]phenanthrene derivatives. These studies are critical for understanding the safety profile of such compounds in therapeutic applications .
Case Studies and Research Findings
- Study on Neuroprotective Activity : A recent study isolated a phenanthrene derivative from Grewia tiliaefolia and evaluated its effects on cognitive disorders. The compound demonstrated significant AChE inhibitory activity and antioxidant properties .
- Tumorigenic Potential : Research on related compounds suggests that certain metabolites can exhibit tumorigenic properties under specific conditions, highlighting the need for careful evaluation of these compounds in pharmacological contexts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Research Findings and Implications
- Synthetic Challenges : The ethylidene group in the target compound requires precise stereochemical control during synthesis, often achieved via Wittig or Horner-Wadsworth-Emmons reactions .
- Biological Hypotheses : The benzyl ester and 7-oxo groups may synergistically enhance binding to bile acid transporters (e.g., ASBT), as seen in structurally related cholestyramine analogues .
- Unresolved Questions : The E-configuration of the ethylidene group’s impact on nuclear receptor selectivity (e.g., FXR vs. LXR) remains untested but is critical for therapeutic applications .
Q & A
Q. What are the key steps in synthesizing this bile acid derivative, and how is purity ensured?
The synthesis involves sequential protection/deprotection and purification steps. For example, tert-butyldimethylsilyl (TBDMS) groups are used to protect hydroxyl moieties, followed by desilylation with tetrabutylammonium fluoride (TBAF) in THF . Column chromatography (e.g., 0–50% ethyl acetate/DCM gradient) is critical for isolating intermediates, with final purity confirmed via NMR and HRMS . Yield optimization requires precise stoichiometric ratios (e.g., 2,6-di-tert-butylpyridine as a proton scavenger) .
Q. Which analytical methods are essential for structural validation?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are mandatory. For example, ¹H NMR signals at δ 3.66 ppm (methoxy groups) and 13C NMR peaks at δ 175.0 ppm (ester carbonyl) confirm key functional groups. HRMS with <0.5 ppm mass accuracy (e.g., m/z 457.3290 observed vs. 457.3294 calculated) validates molecular formulas .
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact due to acute toxicity risks (H302, H314) . Storage at room temperature in airtight containers under inert gas (e.g., N₂) prevents degradation. Emergency procedures include skin washing with soap/water and immediate medical consultation for exposure .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Stereoselectivity depends on reaction conditions. For example, methyl triflate in DCM at 0°C promotes axial hydroxyl group methylation with >90% diastereomeric excess . Chiral column chromatography (e.g., Chiralpak IA) may resolve enantiomers, while NOESY NMR confirms spatial arrangements of substituents like the 6-ethylidene group .
Q. What strategies resolve contradictions in spectral data during characterization?
Discrepancies in NMR splitting patterns (e.g., δ 3.17 ppm, q, J = 2.9 Hz) may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic effects. Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT for ¹³C chemical shift prediction) . For HRMS anomalies, isotopic pattern analysis distinguishes adducts from impurities .
Q. How can fluorination or other modifications enhance biological activity?
Fluorination at the C1 position (General Procedure A in ) increases metabolic stability. Optimize electrophilic fluorination using Selectfluor® in acetonitrile/water (yield: 54% after column chromatography) . Assess bioactivity via spore germination assays (e.g., Clostridium difficile inhibition) with IC₅₀ comparisons between fluorinated/non-fluorinated analogs .
Q. What methodologies assess stability under experimental conditions?
Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., hydrolysis of the benzyl ester to carboxylic acid). LC-MS/MS identifies major degradation pathways (oxidation at C3 hydroxy group) . Use radical scavengers (e.g., BHT) in storage buffers to mitigate autoxidation .
Methodological Considerations
Q. How to troubleshoot low yields in the final coupling step?
Low yields (<50%) may result from incomplete activation of the pentanoate precursor. Pre-activate the carboxylic acid with HATU/DIPEA in DMF for 1 hr before coupling to the cyclopenta[a]phenanthrene core. Monitor reaction progress via TLC (hexane:EtOAc 3:1, UV visualization) .
Q. What chromatographic techniques separate closely related derivatives?
Use reverse-phase HPLC (C18 column, 5 µm) with a gradient of water/acetonitrile (0.1% formic acid). Adjust mobile phase pH to 4.5 (acetic acid) to improve peak resolution for analogs with polar substituents (e.g., 3-hydroxy vs. 3-methoxy groups) .
Q. How to validate biological activity in cell-based assays?
Dose-response curves (0.1–100 µM) in HEK293 cells transfected with bile acid receptors (e.g., TGR5) quantify EC₅₀ values. Normalize data to controls (e.g., ursodeoxycholic acid) and confirm receptor specificity via siRNA knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
